Enhanced Lipophilicity (ΔXLogP3 +0.2) vs. Non-Fluorinated Analog Drives Differential Chromatographic and Permeability Behavior
The computed XLogP3 of 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol is 1.4, compared to 1.2 for the non-fluorinated analog 1-(4-aminophenyl)piperidin-4-ol (CAS 142752-12-3), representing a ΔXLogP3 of +0.2 [1][2]. This increment, conferred by the two ortho-fluorine atoms, is consistent with the well-characterized lipophilicity-enhancing effect of aryl fluorination in drug-like scaffolds [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(4-Aminophenyl)piperidin-4-ol (CAS 142752-12-3): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A +0.2 logP difference produces a measurable shift in reversed-phase HPLC retention time and can alter passive membrane permeability in cell-based assays, making the non-fluorinated analog an unreliable surrogate in ADME or medicinal chemistry optimization workflows.
- [1] PubChem CID 61016764, '1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol,' Computed Properties: XLogP3 = 1.4. View Source
- [2] PubChem CID 16792107, '1-(4-Aminophenyl)piperidin-4-ol,' Computed Properties: XLogP3 = 1.2. View Source
- [3] Gillis, E.P. et al., 'Applications of Fluorine in Medicinal Chemistry,' J. Med. Chem. 2015, 58, 8315–8359; review of fluorine effects on lipophilicity. View Source
